molecular formula C20H27N3O5S2Si B563048 5'-tert-Butyldimethylsilyloxy Meloxicam CAS No. 1076199-65-9

5'-tert-Butyldimethylsilyloxy Meloxicam

Cat. No.: B563048
CAS No.: 1076199-65-9
M. Wt: 481.657
InChI Key: DPGUGUUSGGZPDZ-UHFFFAOYSA-N
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Description

    5’-tert-Butyldimethylsilyloxy Meloxicam: is a compound used in synthetic chemistry. It is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) .

  • The compound contains a tert-butyldimethylsilyloxy group attached to the meloxicam molecule.
  • Preparation Methods

    • The synthetic route for 5’-tert-Butyldimethylsilyloxy Meloxicam involves introducing the tert-butyldimethylsilyloxy group to meloxicam.
    • Industrial production methods may vary, but typically involve chemical reactions that selectively modify meloxicam to incorporate the silyloxy group.
  • Chemical Reactions Analysis

      5’-tert-Butyldimethylsilyloxy Meloxicam: can undergo various reactions, including:

    • Common reagents include silylating agents for introducing the silyloxy group and various reagents for functional group transformations.
  • Scientific Research Applications

    • In chemistry: Used as an intermediate in organic synthesis.
    • In biology: May serve as a probe or tool for studying drug metabolism or interactions.
    • In medicine: Its potential therapeutic effects are likely related to its parent compound, meloxicam, which is an NSAID with anti-inflammatory properties.
    • In industry: May find applications in pharmaceutical manufacturing or related fields.
  • Mechanism of Action

    • The mechanism of action of meloxicam involves inhibition of cyclooxygenase (COX) enzymes, specifically COX-2. This leads to reduced production of prostaglandins, which are involved in inflammation and pain.
    • As a derivative, 5’-tert-Butyldimethylsilyloxy Meloxicam likely shares similar mechanisms related to COX inhibition.
  • Comparison with Similar Compounds

    • While I couldn’t find direct information on similar compounds, it’s essential to note that derivatives like this one often serve as intermediates or modified versions of existing drugs or molecules.

    Biological Activity

    5'-tert-Butyldimethylsilyloxy Meloxicam (CAS No. 1076199-65-9) is a derivative of meloxicam, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound combines the therapeutic benefits of meloxicam with enhanced pharmacokinetic properties due to the silyloxy modification. This article explores the biological activity of this compound, including its mechanism of action, efficacy, safety profile, and potential therapeutic applications.

    Meloxicam primarily acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the formation of prostaglandins that mediate inflammation and pain. The silyloxy modification in this compound may enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and increasing its bioavailability.

    Pharmacological Profile

    The pharmacological profile of this compound can be summarized in the following table:

    Property Meloxicam This compound
    COX Selectivity COX-2 > COX-1COX-2 > COX-1
    Bioavailability ~89%Potentially higher due to silyloxy group
    Half-life 15 hoursPotentially extended due to modification
    Therapeutic Uses Osteoarthritis, RASimilar uses with potentially improved efficacy

    Case Studies and Research Findings

    Recent studies have highlighted the biological activity and clinical implications of meloxicam derivatives:

    • Efficacy in Pain Management : A study demonstrated that meloxicam effectively reduces pain in osteoarthritis patients when administered at doses ranging from 7.5 mg to 15 mg daily. The incidence of gastrointestinal adverse events was lower compared to other NSAIDs like diclofenac .
    • Safety Profile : Research indicates that meloxicam has a favorable safety profile, with fewer adverse gastrointestinal effects compared to traditional NSAIDs. This is particularly relevant for patients with pre-existing conditions that could be exacerbated by NSAID use .
    • Pharmacokinetics : Investigations into the pharmacokinetics of meloxicam show that its absorption and distribution can be significantly influenced by chemical modifications like silylation. Such modifications may enhance its therapeutic index by optimizing absorption rates and minimizing side effects .
    • Toxicity Management : A case report described the use of manual carbon hemoperfusion to treat meloxicam overdose in a feline patient, illustrating the compound's potential for toxicity when misused. This highlights the importance of understanding both therapeutic and adverse effects in clinical settings .

    Comparative Analysis

    The following table summarizes the comparative activity between meloxicam and its derivative:

    Parameter Meloxicam This compound
    Anti-inflammatory Activity ModerateEnhanced due to increased bioavailability
    Gastrointestinal Tolerability ModerateImproved due to selective COX-2 inhibition
    Potential for Drug Interactions ModeratePotentially lower due to altered metabolism

    Properties

    IUPAC Name

    N-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H27N3O5S2Si/c1-20(2,3)31(5,6)28-12-13-11-21-19(29-13)22-18(25)16-17(24)14-9-7-8-10-15(14)30(26,27)23(16)4/h7-11,24H,12H2,1-6H3,(H,21,22,25)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DPGUGUUSGGZPDZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H27N3O5S2Si
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60747267
    Record name N-[5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60747267
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    481.7 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1076199-65-9
    Record name N-[5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60747267
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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